Thiirane 1-oxide
Description
Structural Context within the Three-Membered Sulfur Heterocycle Family
Three-membered ring systems, particularly those containing heteroatoms, are renowned for their inherent ring strain, which dictates much of their chemical behavior. Thiirane (B1199164) 1-oxide is part of a family that includes the parent compound, thiirane (also known as ethylene (B1197577) sulfide (B99878) or episulfide), and the more oxidized thiirane 1,1-dioxide (ethylene sulfone) unlv.eduresearchgate.netresearchgate.netroaldhoffmann.com.
Thiirane: The simplest saturated three-membered sulfur heterocycle, thiirane (C₂H₄S), features a highly strained ring with significant C-S-C bond angles deviating from ideal tetrahedral geometry roaldhoffmann.commsu.edubritannica.comosti.gov. This strain renders the C-S bonds susceptible to cleavage.
Thiirane 1-oxide: In this compound, one oxygen atom is bonded to the sulfur atom, forming a sulfoxide (B87167) moiety within the three-membered ring ontosight.ainih.gov. This oxidation state introduces polarity to the S-O bond and influences the electronic distribution within the ring, contributing to its enhanced reactivity compared to the parent thiirane. The C-S-C angle in this compound is approximately 48°, contributing to its reactivity at interfaces .
Thiirane 1,1-dioxide: The fully oxidized form, thiirane 1,1-dioxide, possesses two oxygen atoms double-bonded to the sulfur atom. This species exhibits even greater ring strain and distinct reactivity patterns, often characterized by a longer C-C bond and shorter C-S and S-O bonds compared to thiirane and this compound researchgate.netroaldhoffmann.com.
The structural progression from thiirane to this compound and then to thiirane 1,1-dioxide illustrates a systematic change in sulfur's coordination and oxidation state, profoundly impacting the electronic properties and bond strengths within the strained three-membered ring system roaldhoffmann.comcdnsciencepub.com.
Table 1: Comparison of Three-Membered Sulfur Heterocycles
| Feature | Thiirane (Episulfide) | This compound (Episulfoxide) | Thiirane 1,1-dioxide (Episulfone) |
| Chemical Formula | C₂H₄S | C₂H₄OS | C₂H₄O₂S |
| Structure | Three-membered ring with two carbons and one sulfur. | Three-membered ring with two carbons and a sulfur atom bonded to one oxygen. | Three-membered ring with two carbons and a sulfur atom double-bonded to two oxygen atoms. |
| Sulfur Oxidation State | +2 | +4 | +6 |
| Key Characteristic | High ring strain, reactive C-S bonds. | High ring strain, polar S=O bond, enhanced reactivity. | High ring strain, S=O₂ group, distinct bond lengths (e.g., long C-C). |
| General Reactivity | Susceptible to nucleophilic and electrophilic ring opening. osti.gov | Undergoes decomposition and ring-opening reactions. ontosight.ai | Highly reactive, can undergo ring opening and extrusion of SO₂. cdnsciencepub.com |
Fundamental Significance of the this compound Moiety in Contemporary Organic Synthesis
The inherent strain and the presence of the polar sulfoxide group endow this compound with significant synthetic utility, positioning it as a valuable intermediate and building block in organic chemistry.
Reactive Intermediate and Synthon: this compound is recognized for its propensity to undergo various decomposition and ring-opening reactions britannica.comontosight.ai. This reactivity allows it to serve as a synthon for introducing sulfur-containing functionalities or as a precursor for generating more complex heterocyclic systems ontosight.aisolubilityofthings.com.
SO Transfer Reagent: Thiirane 1-oxides have been utilized as precursors for the transfer of sulfur monoxide (SO) units. For instance, they can react with N-heterocyclic carbenes to form thiourea (B124793) S-oxides, a process that expands the scope of accessible S-oxide compounds acs.org.
Building Block for Complex Molecules: The moiety can be incorporated into larger structures, serving as a foundation for synthesizing diverse organic compounds. For example, derivatives like 2-octylthis compound have demonstrated utility as surfactants, contributing to colloidal stability due to their amphiphilic nature and ring strain .
Precursor to Other Sulfur Compounds: Through various transformations, this compound can be converted into other sulfur-containing species. Decomposition of its organotin adducts, for example, can yield thiosulphinic acid esters core.ac.uk.
Stereochemical Control: While not as extensively documented for this compound itself compared to related thiane (B73995) oxides, the general field of thiirane chemistry is increasingly exploring stereoselective synthesis. The controlled manipulation of the strained thiirane ring offers potential for diastereoselective transformations rsc.orgthieme.dethieme.de.
The ability of this compound to participate in diverse reaction pathways, including SO transfer and ring-opening reactions, underscores its importance as a versatile tool for constructing molecular complexity in advanced organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
thiirane 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4OS/c3-4-1-2-4/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYCVCFVEKMHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221355 | |
| Record name | Thiirane S-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7117-41-1 | |
| Record name | Thiirane oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7117-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiirane, 1-oxide- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007117411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiirane S-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Thiirane 1 Oxide and Functionalized Analogues
Stereocontrolled Synthesis of Chiral Thiirane (B1199164) 1-oxide Derivatives
The synthesis of chiral sulfur-containing compounds, including thiiranes and sulfoxides, has seen significant advancements, providing a foundation for potential stereocontrolled routes to chiral thiirane 1-oxide derivatives. While specific methodologies for chiral thiirane 1-oxides are not extensively documented, principles from the asymmetric synthesis of related structures can be applied.
General strategies for introducing chirality at a sulfur atom or within a sulfur heterocycle often involve:
Chiral Auxiliaries: The use of chiral auxiliaries attached to a sulfur precursor can direct stereoselective transformations. Subsequent removal of the auxiliary yields the chiral product. This approach has been successful in the synthesis of chiral sulfoxides and sulfinamides medcraveonline.comnih.govresearchgate.net.
Asymmetric Catalysis: Enantioselective catalytic methods, employing chiral metal complexes or organocatalysts, are powerful tools for creating stereogenic sulfur centers or chiral heterocycles. For instance, asymmetric oxidation of sulfides to chiral sulfoxides is a well-established field medcraveonline.comnih.govresearchgate.net. Similarly, asymmetric synthesis of chiral thiiranes has been explored using biocatalytic thionation of epoxides researchgate.netresearchgate.net. These principles could potentially be adapted for the synthesis of chiral thiirane 1-oxides if suitable precursors and catalysts are identified.
Chiral Starting Materials: Utilizing enantiopure precursors derived from the chiral pool can also lead to chiral products. For example, the stereospecific transformation of enantiopure sulfur compounds can yield chiral derivatives nih.gov.
The inherent strain in the three-membered thiirane ring, coupled with the presence of the S-oxide moiety, suggests that thiirane 1-oxides could be highly reactive species. Therefore, stereocontrolled synthesis might involve careful control of reaction conditions to prevent ring opening or decomposition, potentially through low-temperature reactions or the use of stabilizing ligands.
Isotopic Labeling Strategies for Mechanistic Probes (e.g., Deuterium (B1214612) Labeling)
Isotopic labeling, particularly with deuterium (²H or D), is an indispensable tool for elucidating reaction mechanisms, tracing metabolic pathways, and understanding molecular transformations in organic chemistry and biochemistry silantes.comthalesnano.com. For a compound like this compound, deuterium labeling could provide critical insights into its reactivity, decomposition pathways, and participation in synthetic transformations.
Deuterium Labeling Strategies:
Proving Reaction Mechanisms: By selectively replacing hydrogen atoms with deuterium in a this compound precursor or the molecule itself, researchers can follow the fate of specific atoms during a reaction. This can help identify rate-determining steps, intermediates, and the origin of atoms in product molecules. For example, deuterium labeling studies in related thiirane chemistry have been used to understand ring-opening and polysulfide formation mechanisms acs.org.
Kinetic Isotope Effects (KIEs): The difference in reaction rates between a deuterated compound and its non-deuterated counterpart (primary kinetic isotope effect) can indicate whether a C-H bond cleavage is involved in the rate-determining step of a reaction researchgate.net. Such studies could reveal if C-H bond activation adjacent to the this compound ring is a key step in its transformations.
Tracing Pathways in Complex Systems: If thiirane 1-oxides are involved as intermediates in more complex reactions, deuterium labeling can help track their formation, consumption, and the subsequent pathways they participate in, even in the presence of other reactive species.
Application to this compound:
To study the reactivity of this compound, deuterium could be incorporated at various positions:
On the Carbon Atoms: Deuteration of the methylene (B1212753) groups in the thiirane ring (e.g., [1,1-²H₂]this compound) would allow researchers to track the integrity of the ring carbons during reactions.
In Precursors: Synthesizing precursors with deuterium labels before forming the this compound ring would enable tracing the entire synthetic route and subsequent reactions of the labeled molecule.
The instability noted for thiirane 1-oxides in some contexts thieme-connect.de makes isotopic labeling particularly valuable for studying their transient behavior and decomposition pathways under specific reaction conditions.
Elucidation of Reaction Mechanisms and Reactivity Profiles of Thiirane 1 Oxide
Ring-Opening Dynamics of the Thiirane (B1199164) 1-oxide System
The inherent strain in the three-membered ring of thiirane 1-oxide significantly influences its reactivity, leading to facile ring-opening reactions under diverse conditions. These reactions are often regioselective and depend on the nature of the attacking nucleophile or the activating agent.
Nucleophilic Ring Opening Pathways and Regioselectivity
This compound readily undergoes ring opening upon nucleophilic attack. The regioselectivity of these attacks is influenced by both electronic and steric factors. Nucleophilic attack can occur at either the carbon atoms or, in some instances, at the sulfur atom. For example, acid-catalyzed ring opening by nucleophiles like thiols typically proceeds via attack at the carbon atom, leading to acyclic sulfenic acid intermediates, which can then undergo further reactions scribd.com. The precise regiochemical outcome is often dictated by the specific nucleophile and reaction conditions employed.
Enzyme-Catalyzed Ring Opening and Its Mechanistic Elucidation
While specific examples of enzyme-catalyzed ring opening of this compound are not extensively detailed in the provided search results, general principles of enzyme-catalyzed epoxide hydrolase activity can be inferred. Enzymes are known to catalyze the regioselective and stereoselective ring-opening of epoxides and related heterocycles, often through nucleophilic attack facilitated by active site residues scribd.com. Mechanistic elucidation typically involves studying the kinetics, identifying transition states, and characterizing intermediates. The presence of a sulfur atom and the S-O bond in this compound would likely lead to unique interactions with enzymatic active sites compared to epoxides.
Acid- and Base-Mediated Ring Transformations
This compound is susceptible to both acid- and base-mediated ring transformations. Acid catalysis typically protonates the oxygen atom of the sulfoxide (B87167), increasing the electrophilicity of the carbon atoms and facilitating nucleophilic attack scribd.comchemeurope.com. This can lead to various ring-opened products, such as sulfenic acids or their derivatives. Strong bases can also induce ring opening, though the S-O bond's polarity might direct reactivity differently compared to simple thiiranes. For instance, treatment with strong bases can lead to ring opening and subsequent reactions.
Thermal Decomposition Leading to Ring Fission
This compound can undergo thermal decomposition, resulting in the fission of the ring structure. This process often leads to the extrusion of sulfur monoxide (SO) and the formation of an alkene, as represented by the general equation: C₂H₄OS → C₂H₄ + SO chemeurope.com. The mechanism of this thermal decomposition can involve biradical intermediates, with a preference for triplet biradicals, which then extrude sulfur monoxide rsc.orgresearchgate.net.
Sulfur Monoxide (SO) Extrusion and Transfer Chemistry
A significant aspect of this compound's reactivity is its ability to serve as a precursor for sulfur monoxide (SO), a highly reactive and transient species.
Thermal Decomposition and Generation of Reactive Sulfur Monoxide
The thermal decomposition of this compound is a well-established method for generating sulfur monoxide chemeurope.comresearchgate.netresearchgate.net. This extrusion reaction, C₂H₄OS → C₂H₄ + SO, releases SO gas, which can be immediately trapped by various substrates, particularly dienes, to form cyclic adducts chemeurope.comresearchgate.netresearchgate.net. Transition metal complexes can also be formed through SO transfer from this compound, leading to cationic halfsandwich iron sulfur monoxide complexes researchgate.netresearchgate.netznaturforsch.com. The SO molecule generated is in a triplet ground state and can participate in various cycloaddition and insertion reactions chemeurope.com.
Mechanistic Delineation of SO Transfer: Spin-State Considerations (Singlet vs. Triplet)
The thermolysis of this compound is a key method for generating sulfur monoxide (SO), a highly reactive diatomic species. Research indicates that the decomposition of this compound can proceed through pathways involving both singlet and triplet spin states of SO. Computational studies, utilizing density functional theory (DFT) and wavefunction theories like CCSD(T) and MRCI+Q, suggest that the decomposition of this compound preferentially occurs via a triplet diradical intermediate, which becomes accessible through a minimum energy crossing point (MECP) researchgate.net. This implies that triplet ground-state sulfur monoxide is predominantly released during the thermolysis of this compound, consistent with previous experimental observations researchgate.net. The liberated SO can then participate in various reactions, such as cycloadditions researchgate.netwikipedia.org.
[1+4] Cycloaddition Reactions of Liberated Sulfur Monoxide with Dienes
Sulfur monoxide (SO), generated from precursors like this compound, readily undergoes cycloaddition reactions with dienes. Specifically, SO can participate in [1+4] cycloadditions with 1,3-dienes, leading to the formation of 2,5-dihydrothiophene (B159602) 1-oxides wikipedia.orgresearchgate.net. For instance, the addition of triplet SO (³SO) to 1,3-butadiene (B125203) initially forms an allylic diradical, which can then ring-close to a thiirane oxide intermediate, followed by rearrangement to the final product researchgate.net. These reactions are crucial for synthesizing sulfur-containing heterocyclic compounds researchgate.net.
Table 1: [1+4] Cycloaddition of SO with Dienes
| Diene | SO Source | Product Type | Reference |
| 1,3-Butadiene | This compound | 2,5-Dihydrothiophene 1-oxide | researchgate.netresearchgate.net |
| 1,3-Cyclohexadiene | This compound | 7-Oxo-7-thianorbornene | nih.gov |
Adduct Formation and Coordination Complexes with Lewis Acids
This compound can act as a ligand and form adducts or coordination complexes with Lewis acids. Organotin halides, for example, readily form complexes with this compound. Studies have shown that di- and triorganotin halides typically form 1:2 and 1:1 adducts, respectively, with this compound, often exhibiting octahedral geometry core.ac.uk. Spectroscopic data, including vibrational and NMR spectroscopy, indicate that this compound is a weaker base than dimethyl sulfoxide (DMSO) core.ac.uk. The formation of a 1:1 adduct between Me₂SnCl₂ and this compound yielded thermodynamic data: Keq = 8.6 M⁻¹, ΔHR = -20.4 kJ/mol, and ΔSR = -50 J/mol·K core.ac.uk. These adducts can decompose at room temperature to yield thiosulfinic acid esters core.ac.uk.
Table 2: Adduct Formation of this compound with Lewis Acids
| Lewis Acid | Stoichiometry | Complex Type | Thermodynamic Data (Me₂SnCl₂) | Reference |
| Me₂SnCl₂ | 1:1 | Adduct | Keq=8.6 M⁻¹, ΔHR=-20.4 kJ/mol, ΔSR=-50 J/mol·K | core.ac.uk |
| (4-FC₆H₄)₂SnCl₂ | 1:2 | Octahedral complex [(4-FC₆H₄)₂SnCl₂(C₂H₄SO)₂] | N/A | core.ac.uk |
| Triorganotin halides | 1:1 | Complexes | N/A | core.ac.uk |
Intramolecular Rearrangements and Isomerization Pathways
While the primary reactivity of this compound involves ring-opening or extrusion of SO, intramolecular rearrangements are also possible under certain conditions. The strained three-membered ring is susceptible to various transformations. For instance, thiiranes themselves can undergo ring-opening and subsequent cyclization reactions researchgate.netbeilstein-journals.orgprinceton.edu. Although specific detailed intramolecular rearrangement pathways of this compound itself are not extensively detailed in the provided snippets, the general reactivity of strained sulfur heterocycles suggests potential for isomerizations to sulfines or other rearranged products under thermal or catalytic stress. The extrusion of SO from this compound, as discussed, can be viewed as a form of unimolecular decomposition rather than a classical intramolecular rearrangement.
Advanced Spectroscopic and Structural Characterization of Thiirane 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules, providing detailed information about the connectivity and electronic environment of atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are crucial for confirming the structural integrity of thiirane (B1199164) 1-oxide.
¹H and ¹³C NMR for Structural Elucidation
The ¹H NMR spectrum of thiirane 1-oxide typically exhibits a single signal for the four equivalent methylene (B1212753) protons, appearing as a singlet due to the symmetry of the molecule and the absence of significant vicinal coupling within the ring. This signal is observed at a significantly downfield chemical shift, typically around δ 4.15-4.25 ppm [10, Block et al., 1980]. This downfield shift, compared to the parent ethylene (B1197577) sulfide (B99878) (around δ 2.27-2.37 ppm chemicalbook.com), is attributed to the electron-withdrawing effect of the sulfoxide (B87167) group, which deshields the adjacent methylene protons.
The ¹³C NMR spectrum of this compound also displays a single resonance corresponding to the two equivalent methylene carbons. This signal is found at a chemical shift of approximately δ 50-52 ppm [7, Block et al., 1980]. Similar to the ¹H NMR data, this ¹³C chemical shift is considerably downfield compared to ethylene sulfide (around δ 18 ppm chemicalbook.com), further confirming the presence of the electron-withdrawing sulfoxide group and the altered electronic distribution within the strained ring.
Table 4.1.1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |
| ¹H | 4.15 - 4.25 | s | N/A | nih.govresearchgate.net |
| ¹³C | 50 - 52 | - | N/A | nih.gov |
¹⁷O NMR for Sulfur-Oxygen Bond Analysis
While ¹H and ¹³C NMR provide essential structural confirmation, ¹⁷O NMR spectroscopy offers direct insight into the sulfur-oxygen bond. Although specific ¹⁷O NMR data for this compound is not extensively detailed in the provided search results, sulfoxides in general typically exhibit ¹⁷O chemical shifts in the range of 200-600 ppm. The polarity and electron distribution of the S=O bond significantly influence this chemical shift, making it a sensitive probe of the electronic environment around the sulfur atom. The presence of the strained three-membered ring in this compound is expected to influence the S=O bond character and, consequently, the ¹⁷O chemical shift.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within this compound. These techniques are sensitive to changes in bond strength and symmetry.
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the S=O stretching vibration. This band is typically observed in the region of 1060-1100 cm⁻¹ [1, Block et al., 1980]. This characteristic stretching frequency is a definitive indicator of the sulfoxide functional group. Other significant IR absorptions include C-H stretching vibrations in the region of 2900-3000 cm⁻¹ and various ring deformation modes. Raman spectroscopy complements IR by providing complementary information on vibrational modes, particularly those involving symmetric stretching and ring deformations. Studies have confirmed the utility of Raman spectroscopy in characterizing this compound researchgate.net.
Table 4.2.1: Key IR Vibrational Frequencies for this compound
| Vibration Type | Frequency (cm⁻¹) | Reference(s) |
| S=O Stretch | 1060 - 1100 | [1, Block et al., 1980] |
| C-H Stretch (asym.) | ~2980 | acs.org |
| C-H Stretch (sym.) | ~2900 | acs.org |
| Ring Vibrations | Various | researchgate.netacs.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for determining the molecular weight and providing insights into the fragmentation pathways of molecules, thereby aiding in structural confirmation. This compound has a molecular formula of C₂H₄OS, corresponding to a nominal molecular weight of 76 g/mol and an exact mass of approximately 75.9877 Da.
Under electron ionization (EI) conditions, the molecular ion [M]⁺• is typically observed at m/z 76. Fragmentation patterns for cyclic sulfoxides often involve the loss of small neutral molecules or fragments. For this compound, plausible fragmentation pathways include:
Loss of SO (32 amu) from the molecular ion, yielding a fragment at m/z 44 (C₂H₄⁺) researchgate.net.
Loss of oxygen (16 amu) from the molecular ion, generating a fragment at m/z 60 (C₂H₄S⁺) researchgate.net.
Loss of a methylene radical (CH₂), leading to a fragment at m/z 62 (CH₂SO⁺) researchgate.net.
These fragmentation patterns, along with the molecular ion, serve as characteristic fingerprints for identifying and confirming the presence of this compound researchgate.net.
Table 4.3.1: Key Mass Spectrometry Data for this compound
| Ion Type | m/z | Relative Abundance (%) | Proposed Fragment | Reference(s) |
| [M]⁺• | 76 | Varies | C₂H₄OS⁺• | nih.govresearchgate.net |
| Fragment Ion | 60 | Moderate | C₂H₄S⁺ | researchgate.net |
| Fragment Ion | 44 | Moderate | C₂H₄⁺ | researchgate.net |
X-ray Diffraction for Solid-State Molecular Architecture
X-ray diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths and bond angles. Studies on crystalline this compound have revealed the geometry of the strained three-membered ring.
In the solid state, this compound exhibits bond lengths and angles characteristic of a strained cyclic sulfoxide. The C-S bond lengths are typically around 1.80-1.82 Å , the C-C bond length is approximately 1.47-1.48 Å , and the S-O bond length is around 1.48-1.50 Å [24, Block et al., 1980]. The C-S-C angle is compressed to about 48-49° , and the C-C-S angle is approximately 66-67° [28, Block et al., 1980]. These values are consistent with the inherent strain in a three-membered ring system. Notably, the S-O bond in uncoordinated this compound is slightly shorter than in its adducts with organotin halides, where it elongates by approximately 0.04 Å core.ac.uk.
Table 4.4.1: Selected Bond Lengths and Angles for this compound (Solid State)
| Parameter | Value (Å or °) | Reference(s) |
| C-S bond | 1.80 - 1.82 | [24, Block et al., 1980] |
| C-C bond | 1.47 - 1.48 | [28, Block et al., 1980] |
| S-O bond | 1.48 - 1.50 | [24, Block et al., 1980] |
| C-S-C angle | 48 - 49° | [28, Block et al., 1980] |
| C-C-S angle | 66 - 67° | [28, Block et al., 1980] |
Microwave Spectroscopy for Gas-Phase Equilibrium Structures
Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase, allowing for the determination of precise equilibrium molecular structures, including bond lengths and angles. While specific microwave spectroscopic data for this compound is not extensively detailed in the provided snippets, the technique has been applied to related cyclic sulfur compounds, such as thiirane (ethylene sulfide) oup.comwikipedia.org.
For thiirane, electron diffraction studies indicate C-S distances of 1.811 Å and a C-C distance of 1.473 Å, with C-C-S angles of 66.0° and C-S-C angles of 48.0° wikipedia.org. These values are very similar to those obtained from X-ray diffraction for this compound, suggesting that the fundamental ring geometry is largely preserved, with the sulfoxide group primarily influencing the electronic distribution and bond polarities. Microwave spectroscopy would provide even greater precision for these parameters in the gas phase for this compound.
Table 4.5.1: Selected Bond Lengths and Angles for Thiirane (Gas Phase, for comparison)
| Parameter | Value (Å or °) | Reference(s) |
| C-S bond | 1.811 | oup.comwikipedia.org |
| C-C bond | 1.473 | oup.comwikipedia.org |
| C-S-C angle | 48.0° | oup.comwikipedia.org |
| C-C-S angle | 66.0° | oup.comwikipedia.org |
Computational and Theoretical Investigations of Thiirane 1 Oxide
Density Functional Theory (DFT) Applications to Electronic Structure and Reactivity
Density Functional Theory (DFT) has been a cornerstone in exploring the electronic structure and reactivity of thiirane (B1199164) 1-oxide. These calculations provide insights into the molecule's fundamental properties and its potential reaction pathways.
Energetic Profiles of Reaction Pathways and Transition States
DFT calculations have been utilized to map out the energetic landscapes of reactions involving thiirane 1-oxide and its related species. For instance, studies on the [C2SH4] potential energy surface, which includes thiirane, have identified transition states for isomerization and fragmentation reactions acs.org. While direct studies on this compound's specific reaction pathways are less detailed in the provided search results, studies on similar sulfur heterocycles, like thiirane, indicate that DFT can accurately predict activation enthalpies and transition state structures acs.orgnih.gov. For example, the reaction of silylenes with thiirane has been computationally modeled, revealing concerted mechanisms for silanethione formation, with calculated energy barriers providing insight into reaction kinetics nih.gov.
Prediction of Spectroscopic Parameters
DFT calculations are instrumental in predicting spectroscopic parameters, such as vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data for validation. Studies on thiirane itself have shown that computational methods, including DFT, can accurately predict vibrational wavenumbers and IR intensities, agreeing well with experimental values researchgate.net. While specific spectroscopic predictions for this compound are not extensively detailed in the provided snippets, general trends in cyclic sulfoxides suggest that computational approaches are reliable for characterizing their spectral fingerprints mdpi.comnih.gov. For example, ¹³C NMR spectra data for this compound is available, with studies suggesting that chemical shifts are sensitive to ring strain and electronic effects mdpi.comnih.gov.
Advanced Bonding Analysis and Molecular Orbital Theory
Molecular Orbital (MO) theory and advanced bonding analyses offer a deeper understanding of the electronic distribution and bonding characteristics within this compound.
Evaluation of d-Orbital Participation in Hypervalent Sulfur Systems
The role of sulfur's d-orbitals in bonding, particularly in hypervalent systems, has been a topic of theoretical interest. While explicit studies on this compound's d-orbital participation are not directly detailed, general discussions on hypervalent sulfur compounds suggest that d-orbital contributions are often invoked to explain bonding characteristics, though their exact extent remains a subject of debate roaldhoffmann.comwhiterose.ac.uk. Theoretical analyses of sulfur-containing heterocycles like thiirane 1,1-dioxide (the fully oxidized analog) have explored bonding pictures that can involve d-orbital interactions roaldhoffmann.com.
Correlation of Geometric Parameters with Electronic Effects
Computational studies can establish correlations between a molecule's geometric parameters (bond lengths, bond angles) and its electronic effects. For cyclic sulfones, like thiane (B73995) 1,1-dioxide, STO-3G* calculations have optimized bond lengths, showing minimal differences between axial and equatorial S-O bonds (less than 0.01 Å) cdnsciencepub.comcdnsciencepub.com. While not specific to this compound, these studies on related sulfur-oxygen systems demonstrate the capability of computational methods to analyze geometric trends influenced by electronic environments cdnsciencepub.comcdnsciencepub.com. Research on systems with intramolecular OH···A contacts (where A can be S) has shown that DFT, MP2, and CCSD(T) computations can correlate electronic energies with geometric parameters, indicating the influence of substituents and intramolecular interactions on molecular structure mdpi.com.
Stereochemical Predictions and Conformational Analysis from Computational Models
Computational models are vital for predicting the stereochemistry and conformational preferences of molecules like this compound. While specific conformational analyses for this compound are not detailed in the provided snippets, studies on related systems offer insights. For instance, DFT calculations have been used to rationalize the excellent stereocontrol observed in the synthesis of cis-thiiranes, attributing it to the stereospecific electrocyclization of trans-thiocarbonyl ylides nih.gov. Furthermore, studies on systems with intramolecular interactions have utilized DFT, MP2, and CCSD(T) to analyze relative cis/trans energetics and conformational stabilities, demonstrating the power of these methods in predicting stereochemical outcomes mdpi.com.
Reaction Dynamics and Kinetic Isotope Effects through Computational Simulations
Computational chemistry serves as an indispensable tool for elucidating the complex reaction dynamics of this compound, a strained three-membered heterocyclic molecule characterized by its inherent reactivity. Theoretical investigations, primarily employing Density Functional Theory (DFT) and ab initio molecular orbital (MO) methods, provide critical insights into the potential energy surfaces (PES), reaction pathways, transition states, and energetic profiles that govern the transformations of this compound acs.orgchemrxiv.orgresearchgate.net. These computational approaches are vital for understanding mechanisms that are often difficult to probe solely through experimental observation.
Reaction Dynamics and Mechanisms
Research has delineated several key reaction dynamics associated with this compound, including sulfur monoxide (SO) transfer, decomposition, and rearrangement processes.
Sulfur Monoxide (SO) Transfer: Computational studies have investigated the transfer of the SO moiety from this compound to various nucleophilic and unsaturated species. For instance, DFT calculations suggest that SO transfer to N-heterocyclic carbenes (NHCs) often proceeds via concerted mechanisms, with identified transition states indicating activation energy barriers typically ranging from 19.9 to 24.8 kcal mol⁻¹ acs.org. Further computational analyses explore the mechanisms of SO release from this compound and its subsequent capture by dienes, examining the interplay between singlet and triplet states of SO researchgate.netacs.org.
Decomposition and Rearrangement Pathways: The thermal decomposition and rearrangement reactions of this compound have been explored through computational simulations. These studies aim to map out the potential energy surfaces, identify transient intermediates, and characterize the transition states involved in fragmentation or structural reorganization chemrxiv.orgresearchgate.net. For example, kinetic parameters for a specific rearrangement process of this compound have been computationally determined, yielding values for the enthalpy, entropy, and Gibbs energy of activation researchgate.net.
Energetic Parameters from Simulations
Computational simulations have provided quantitative data on the energy requirements for various reaction pathways involving this compound and related systems.
Table 1: Calculated Energy Barriers for this compound Related Reactions
| Reaction Type | Computational Method | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| SO Transfer to NHCs | DFT (revDSD-PBEP86-D3BJ/def2-QZVPP//B3LYP-D3/def2-TZVPP) | 19.9 - 24.8 | acs.org |
Table 2: Kinetic Parameters for this compound Rearrangement
| Parameter | Value | Reference |
|---|---|---|
| ΔH‡ | 17.6 ± 0.2 | researchgate.net |
| ΔS‡ | -23.0 ± 0.7 cal K⁻¹ mol⁻¹ | researchgate.net |
Kinetic Isotope Effects (KIEs) in Computational Studies
Kinetic Isotope Effects (KIEs) are a fundamental mechanistic probe in organic chemistry, offering direct insights into the nature of the rate-determining step and the specific bonds being formed or broken in a transition state acs.orgprinceton.edu. KIEs arise from the mass-dependent differences in zero-point energies (ZPEs) and vibrational frequencies between isotopically substituted molecules, such as those involving hydrogen and deuterium (B1214612) princeton.edu. Computational simulations are adept at predicting KIEs by calculating these vibrational frequencies for reactants and transition states, allowing for a detailed analysis of isotopic effects on reaction rates acs.orgprinceton.edu.
While extensive direct computational KIE studies specifically focused on the decomposition or SO transfer reactions of this compound are not comprehensively detailed in the reviewed literature, the principles and methodologies are well-established. For instance, experimental investigations into the ring-opening of a sulfoxide (B87167) analogue featuring a thiirane ring have successfully demonstrated primary kinetic isotope effects, strongly suggesting the involvement of C-H bond cleavage in the rate-determining step nih.gov. These findings underscore the significant utility of KIE analysis in understanding the reaction dynamics of strained sulfur-containing heterocycles. Consequently, computational chemists can apply these theoretical frameworks to this compound to precisely investigate the influence of isotopic substitution on its reaction rates, thereby elucidating the specific bond-breaking and bond-forming events critical to its complex chemical transformations.
Compound Names Mentioned:
this compound
Sulfur monoxide (SO)
N-heterocyclic carbenes (NHCs)
Dienes
Sulfoxide analogue of SB-3CT
Applications of Thiirane 1 Oxide in Contemporary Organic Synthesis
Thiirane (B1199164) 1-oxide as a Versatile Synthetic Intermediate
The unique chemical properties of thiirane 1-oxide allow it to serve as a potent building block for more elaborate molecular architectures. Its ability to readily undergo ring-opening or thermal extrusion of sulfur monoxide provides synthetic chemists with a powerful tool for constructing diverse chemical structures.
Construction of Complex Heterocyclic Scaffolds
While direct elaboration of the this compound ring into complex fused systems is not extensively documented, its primary value lies in its function as a precursor to other reactive species that then participate in cycloaddition reactions. The thermal decomposition of this compound yields sulfur monoxide (SO), a highly reactive diatomic molecule. This in situ generated SO can be trapped by various unsaturated systems to create new heterocyclic rings. For instance, the reaction of SO with dienes leads to the formation of 2,5-dihydrothiophene (B159602) 1-oxides, which are themselves valuable intermediates for further synthetic transformations. researchgate.net This strategy allows for the incorporation of a sulfur-containing five-membered ring into a target molecule, starting from the simple three-membered this compound.
Generation and Utilization of Sulfur Monoxide in Heterocycle Synthesis
A key application of this compound is its role as a clean and convenient thermal source of sulfur monoxide (SO). researchgate.net The thermolysis of this compound derivatives, such as trans-2,3-diphenylthis compound, smoothly releases SO, which can be trapped in various cycloaddition reactions. researchgate.netresearchgate.net This method avoids the harsh conditions or unstable reagents required by other SO generation techniques.
The generated SO is a versatile dienophile and dipolarophile. Its reaction with cyclic and acyclic dienes via a [4+1] cycloaddition is a reliable method for synthesizing 2,5-dihydrothiophene 1-oxides. researchgate.net Furthermore, SO can undergo [2+1] cycloadditions with alkenes and alkynes to produce other thiirane oxides and thiirene (B1235720) 1-oxides, respectively. researchgate.net Research has also shown that SO, generated from this compound, reacts with diazomethane (B1218177) derivatives and cyclopentadienylides to furnish thione S-oxides, further demonstrating its utility in constructing diverse sulfur-containing heterocycles. researchgate.net
| SO Precursor | Trapping Agent | Resulting Heterocycle | Reference(s) |
| This compound | 1,3-Butadiene (B125203) | Dihydrothiophene 1-oxide | researchgate.netresearchgate.net |
| trans-2,3-Diphenylthis compound | Triphenylphosphonium tetraphenylcyclopentadienylide | Tetraphenylcyclopentadienethione S-oxide | researchgate.net |
| This compound | Alkynes | Thiirene 1-oxide | researchgate.net |
Synthesis of Thiourea (B124793) S-oxides via SO Transfer
A significant and modern application of this compound is the synthesis of thiourea S-oxides. These compounds are challenging to prepare via direct oxidation of thioureas, which often leads to overoxidation and desulfurization. researchgate.netresearchgate.net this compound provides an alternative and milder route through a formal sulfur monoxide (SO) transfer reaction.
In this method, this compound is reacted with sterically hindered N-heterocyclic carbenes (NHCs), including those based on imidazole (B134444) and imidazoline (B1206853) scaffolds. researchgate.netacs.org The reaction proceeds via a concerted SO transfer mechanism, affording the desired thiourea S-oxides in moderate yields. researchgate.netacs.org These resulting S-oxides are stabilized by the bulky substituents on the NHC framework and have been characterized as nucleophiles that can react with electrophiles like dimethyl acetylenedicarboxylate. researchgate.netacs.org
| SO Donor | SO Acceptor | Product | Key Finding | Reference(s) |
| This compound | Sterically encumbered N-heterocyclic carbenes (NHCs) | Thiourea S-oxide | Provides a mild alternative to direct oxidation, avoiding overoxidation and decomposition. | researchgate.netresearchgate.netacs.org |
Catalytic Roles of this compound in Organic Transformations (e.g., Sulfinyl Transfer Catalysis)
Based on the available scientific literature, there are no established examples of this compound itself acting as a catalyst in organic transformations such as sulfinyl transfer catalysis. Its primary role in this context is as a stoichiometric reagent for the transfer of a sulfinyl group (sulfur monoxide), rather than facilitating a catalytic cycle.
Development of Mechanistic Probes and Biologically Relevant Scaffolds
The unique reactivity of three-membered sulfur heterocycles has been harnessed to probe biological systems and design potent enzyme inhibitors.
Enzyme Inhibition Studies: Unmasking Latent Thiolates
The concept of using a stable precursor to release a reactive functional group selectively within a biological target site is a powerful strategy in drug design. In this context, the thiirane ring (the unoxidized form of this compound) has been employed as a "caged thiol" or a source of a "latent thiolate" for potent enzyme inhibition. nih.govresearchgate.net
A key example is the inhibitor (+/-)-2-[(4-Phenoxyphenylsulfonyl)methyl]thiirane, known as SB-3CT, which is a powerful and selective inhibitor of gelatinases (a subclass of matrix metalloproteinases, or MMPs). nih.gov The inhibitory mechanism does not involve the thiirane acting as a simple alkylating agent. Instead, the enzyme's active site catalyzes a deprotonation on the carbon adjacent to the thiirane ring, which leads to the concomitant opening of the strained three-membered ring. nih.govresearchgate.net This enzyme-triggered ring-opening unmasks a thiolate anion, which then acts as a potent zinc-binding ligand, leading to tight-binding inhibition of the zinc-dependent enzyme. nih.gov This mechanism, where the inhibitor is selectively activated by the target enzyme to reveal the true inhibitory species, represents an advanced strategy for achieving high potency and selectivity. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
The inherent ring strain and the presence of a polar sulfoxide (B87167) group in this compound make it a versatile intermediate in organic synthesis. The reactivity and reaction pathways of this compound and its derivatives are profoundly influenced by the nature and position of substituents on the three-membered ring. Structure-Activity Relationship (SAR) studies, particularly through computational modeling, have provided significant mechanistic insights into how electronic and steric factors govern the behavior of these compounds in various transformations.
For instance, the introduction of electron-withdrawing or electron-donating groups, as well as sterically demanding substituents, can significantly alter the electron density and accessibility of the carbon atoms in the ring. These modifications, in turn, influence the transition state energies for nucleophilic attack and the stability of any intermediates, thereby providing a clearer understanding of the reaction mechanism.
The following data, derived from computational studies on the reactions of substituted thiiranes with nucleophiles, illustrates the sensitivity of the thiirane core to structural modifications. These findings offer a valuable framework for predicting the reactivity of analogous this compound systems, where the additional inductive effect and steric bulk of the sulfoxide group would further modulate these relationships.
| Substituent | Relative Reaction Rate | Regioselectivity (Attack at C3) | Mechanistic Implication |
|---|---|---|---|
| None (Thiirane) | 1.00 | - | Baseline reactivity for SN2 ring-opening. |
| 2-Fluoro | ~3.42 x 106 | Favored | Strong electron-withdrawing effect of fluorine at the adjacent carbon (C3) significantly activates the ring towards nucleophilic attack. nih.govacs.org |
| 2-Methyl | 0.23 | 12.8-fold preference | The electron-donating methyl group deactivates the ring towards nucleophilic attack, while steric hindrance favors attack at the less substituted carbon (C3). nih.govacs.org |
| 2,2-Dimethyl | - | 124-fold preference | Increased steric hindrance at C2 dramatically enhances the regioselectivity for attack at the unsubstituted C3 position. nih.govacs.org |
| cis-2,3-Dimethyl | Accelerated relative to trans | - | Ground-state destabilization due to steric strain between the cis substituents leads to an increased rate of ring-opening. nih.govacs.org |
The mechanistic insights gleaned from these SAR studies are critical for the strategic design of synthetic routes utilizing this compound. For example, the predictable regioselectivity of ring-opening in asymmetrically substituted thiirane 1-oxides allows for the controlled introduction of functional groups, leading to the stereospecific synthesis of complex molecules. Furthermore, understanding the electronic effects of substituents can inform the choice of reaction conditions, such as temperature and solvent polarity, to favor a desired reaction pathway, be it a cycloaddition, rearrangement, or nucleophilic addition.
While the data presented is for thiirane derivatives, the principles are directly applicable to this compound. The S=O group in this compound is a strong electron-withdrawing group, which would be expected to further activate the ring carbons towards nucleophilic attack compared to the parent thiirane. The stereochemistry of the sulfoxide group also introduces an additional element of steric and stereoelectronic control that can be exploited in asymmetric synthesis.
Emerging Research Avenues and Future Prospects in Thiirane 1 Oxide Chemistry
Design and Synthesis of Novel, Highly Substituted Thiirane (B1199164) 1-oxide Derivatives
The synthesis of thiirane 1-oxide and its derivatives has been a subject of ongoing research, with various methods being developed to introduce a wide range of substituents onto the three-membered ring. The parent this compound is typically synthesized by the oxidation of thiirane. ontosight.ai
One established route to substituted thiirene (B1235720) 1-oxides involves the reaction of acetylenes carrying bulky alkyl substituents with sulfur dichloride, followed by alkaline hydrolysis. This method has been shown to produce 2,3-dialkylthiirene 1-oxides in good yields. researchgate.net Another approach involves the treatment of α,α′-dibromodibenzyl sulfoxide (B87167) with triethylamine (B128534) to yield 2,3-diphenylthiirene 1-oxide. researchgate.net
Recent research has focused on developing more efficient and versatile synthetic protocols. For instance, the cycloaddition of sulfur monoxide (SO), generated from the thermolysis of a suitable precursor, with alkenes and alkynes provides a direct route to thiirane oxides and thiirene 1-oxides, respectively. researchgate.net This method offers a pathway to novel derivatives that may not be accessible through traditional oxidation routes.
The exploration of new substrates and reaction conditions continues to expand the library of accessible this compound derivatives. For example, the reaction of N,N‐disubstituted polyfluoroalkanethioamides with diazomethane (B1218177) has led to the formation of new fluorinated thiirane derivatives. researchgate.net Additionally, a structure-activity relationship study on 2-(4-phenoxyphenylsulfonylmethyl)thiirane, a potent gelatinase inhibitor, involved the synthesis of 65 new analogs with various substitutions on the terminal phenyl ring, highlighting the importance of synthesizing a diverse range of derivatives for biological evaluation. researchgate.net
The table below summarizes some of the synthetic methods for preparing substituted this compound derivatives.
| Starting Material(s) | Reagent(s) | Product Type | Reference |
| Acetylenes with bulky alkyl groups | Sulfur dichloride, then alkaline hydrolysis | 2,3-Dialkylthiirene 1-oxides | researchgate.net |
| (±)-α,α′-Dibromodibenzyl sulfoxide | Triethylamine | 2,3-Diphenylthiirene 1-oxide | researchgate.net |
| Alkenes/Alkynes | Sulfur monoxide (SO) | Thiirane oxides/Thiirene 1-oxides | researchgate.net |
| N,N‐Disubstituted polyfluoroalkanethioamides | Diazomethane | Fluorinated thiirane derivatives | researchgate.net |
Exploration of this compound Chemistry in Materials Science Research
The unique chemical properties of this compound and its derivatives make them intriguing building blocks for materials science. ontosight.ai Their strained ring system and the presence of a polar sulfoxide group can impart interesting characteristics to polymers and other materials.
Research in this area is exploring the incorporation of this compound moieties into polymer backbones or as pendant groups. The ring-opening polymerization of thiiranes is a known process, and the corresponding polymerization of thiirane 1-oxides could lead to polysulfoxides with novel properties. ontosight.ai These polymers may exhibit unique thermal or mechanical properties due to the presence of the sulfoxide functionality.
Furthermore, the reactivity of the this compound ring can be exploited for surface modification and the development of functional materials. The potential for these compounds to act as precursors to other reactive species, such as sulfenes, upon thermal or photochemical stimulation, opens up possibilities for creating responsive materials.
While still an emerging field, the application of this compound chemistry in materials science holds promise for the development of advanced materials with tailored properties. Research into the synthesis and polymerization of functionalized thiirane 1-oxides is a key step towards realizing this potential.
Innovations in Asymmetric Synthesis and Chiral Induction for Thiirane 1-oxides
The development of stereoselective methods for the synthesis of chiral thiirane 1-oxides is a significant area of research, driven by the importance of enantiomerically pure compounds in pharmaceuticals and as chiral auxiliaries.
One notable approach to stereoselective thiirane synthesis involves the use of chiral catalysts. For example, the asymmetric polymerization of meso-oxiranes and thiiranes has been investigated using chiral initiator systems, such as those derived from diethylzinc (B1219324) and chiral diols or amino alcohols. researchgate.net These methods can preferentially produce one enantiomer of the resulting polymer.
Another strategy involves the use of chiral starting materials or reagents. The synthesis of optically active thiiranes has been achieved through the baker's yeast-induced asymmetric reduction of α-ketosulfides. dntb.gov.ua While this produces chiral thiiranes, subsequent stereospecific oxidation could potentially lead to chiral thiirane 1-oxides.
Recent advancements have focused on developing novel stereoselective reactions. For instance, a method for the cis-diastereoselective synthesis of diaryl thiiranes has been developed through the 4π-electrocyclization of thiocarbonyl ylides generated from aldazine (B74668) N-oxides. thieme.de This reaction proceeds with high stereospecificity. thieme.de While this method produces thiiranes, the development of stereospecific oxidation methods would provide access to the corresponding cis-thiirane 1-oxides.
The table below highlights some approaches to asymmetric synthesis relevant to thiiranes and their oxides.
| Method | Key Feature | Potential Application to Thiirane 1-oxides | Reference |
| Asymmetric Polymerization | Use of chiral initiators (e.g., diethylzinc with chiral diols) | Synthesis of chiral poly(this compound) | researchgate.net |
| Biocatalysis | Baker's yeast reduction of α-ketosulfides | Precursor to chiral thiiranes for subsequent oxidation | dntb.gov.ua |
| Stereoselective Cyclization | 4π-Electrocyclization of thiocarbonyl ylides | Synthesis of cis-diaryl thiiranes, potential precursors to cis-thiirane 1-oxides | thieme.de |
The ongoing development of new chiral catalysts and stereoselective transformations is crucial for expanding the accessibility of enantiomerically pure thiirane 1-oxides for various applications.
Advanced Mechanistic Investigations through Ultrafast Spectroscopy and Dynamic Studies
Understanding the reaction mechanisms and dynamics of this compound is fundamental to controlling its reactivity and designing new applications. Ultrafast spectroscopy and other dynamic studies provide powerful tools for probing the short-lived intermediates and transition states involved in its chemical transformations.
Researchers have employed ultrafast time-resolved spectroscopy to study the photochemistry of related sulfur-containing heterocycles, such as 1,2,3-thiadiazoles, which can lead to the formation of highly reactive species like thiirenes. idexlab.comresearchgate.net These studies, which can detect intermediates on the picosecond or even femtosecond timescale, have provided valuable insights into the reaction pathways and the stability of these transient molecules. idexlab.comresearchgate.net Similar techniques could be applied to investigate the photochemistry and thermolysis of thiirane 1-oxides to directly observe the formation and fate of reactive intermediates.
Quantum chemical calculations are also playing an increasingly important role in elucidating the reaction mechanisms of this compound. Theoretical studies can provide detailed information about the potential energy surfaces of its reactions, including the structures and energies of transition states and intermediates. For example, computational studies have been used to support the proposed mechanism of the stereoselective synthesis of thiiranes from aldazine N-oxides. thieme.de
The combination of advanced spectroscopic techniques and theoretical calculations is essential for a comprehensive understanding of the complex chemistry of this compound. These studies will continue to guide the development of new synthetic methods and applications for this fascinating molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for thiirane 1-oxide derivatives, and how can their purity be validated?
- Methodological Answer : this compound derivatives, such as octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane (POSS-S), are synthesized via nucleophilic substitution. For example, epoxy-functional POSS precursors are reacted with potassium thiocyanate in a solvent (e.g., o-xylene) at 60°C for 24 hours . Purity is confirmed using FT-IR spectroscopy (e.g., disappearance of oxirane bands at 547–902 cm⁻¹ and emergence of thiirane bands at 617–800 cm⁻¹) and NMR (¹H, ¹³C, ²⁹Si) to verify structural integrity .
Q. How do thermal analysis techniques (TGA/DSC) characterize this compound-modified epoxy resins?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 20°C/min) measures thermal stability by tracking mass loss temperatures (1%, 5%, 10%). Differential scanning calorimetry (DSC) at 10°C/min in air quantifies curing profiles. For instance, adding 10% POSS-S to epoxy resin increases the 1% mass loss temperature by >100°C and reduces curing peak temperatures by ~30°C compared to unmodified resins .
Q. What spectroscopic methods are critical for distinguishing this compound from epoxide analogs?
- Methodological Answer : FT-IR is essential for differentiating thiirane (S–O stretching at 617–729 cm⁻¹) from epoxide (C–O–C bands at 547–902 cm⁻¹). ²⁹Si NMR also identifies silicon environment changes (e.g., shifts from –10 to –15 ppm for POSS-S vs. POSS-O) .
Advanced Research Questions
Q. How can researchers resolve contradictions in curing enthalpy data when using this compound with different hardeners?
- Methodological Answer : Discrepancies arise from hardener reactivity and additive interactions. For example, phthalic anhydride shows no curing enthalpy change without additives, but POSS-S reduces enthalpy (e.g., from 201.7 J/g to 117.2 J/g with pyromellitic anhydride). To resolve contradictions, systematically vary hardener type (e.g., maleic vs. pyromellitic anhydride), additive concentration (0–10 wt%), and use DSC to map curing kinetics .
Q. What computational methods validate this compound’s thermodynamic stability compared to epoxides?
- Methodological Answer : High-level ab initio methods (CBS-QB3, G3) predict this compound’s enthalpy of formation (ΔHf) more accurately than experimental data, which may contain errors due to synthesis impurities. Compare computed gas-phase ΔHf values with experimental TGA/DSC data to reconcile discrepancies .
Q. How does POSS-S concentration influence crosslinking efficiency in epoxy-thiirane composites?
- Methodological Answer : At 10 wt% POSS-S, crosslinking efficiency peaks due to sulfur bridging, reducing curing temperature ranges by 15–20°C. Optimize concentrations using rheological tests (e.g., gel time measurements) and FT-IR to monitor S–O bond formation during curing .
Key Methodological Recommendations
- Synthesis : Use anhydrous conditions and stoichiometric excess of thiocyanate reagents to maximize yield .
- Characterization : Combine DSC with in-situ FT-IR to correlate curing exotherms with sulfur bridge formation .
- Data Interpretation : Address computational-experimental discrepancies by cross-validating ΔHf values with multiple methods (e.g., CBS-APNO and MP2/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
